molecular formula C12H22N2O2 B2957766 Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 2169221-53-6

Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No. B2957766
CAS RN: 2169221-53-6
M. Wt: 226.32
InChI Key: STNLXBOEVNCCSZ-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate is a chemical compound with the molecular weight of 226.32 . It is a powder in physical form . The IUPAC name for this compound is tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate .


Molecular Structure Analysis

The InChI code for Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9(13)8-4-5-10(8)14/h8-10H,4-7,13H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate is a powder in physical form . It has a molecular weight of 226.32 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of complex molecules used in drug discovery. Its unique bicyclic structure, which includes a nitrogen heterocycle, is particularly interesting for pharmaceutical applications due to its bioactive properties . It can be used to create sp3-rich chemical spaces, which are often sought after for their biological relevance and potential therapeutic effects.

Synthesis of Alkaloids

The azabicyclooctane core is central to the structure of many natural alkaloids. These structures are known for a wide range of biological activities, and synthesizing them can lead to the discovery of new medications or therapeutic agents .

Biomass Valorization

Researchers are exploring the use of this compound in the valorization of biomass-derived compounds. Through photochemical transformations, it can be used to create new building blocks that are environmentally friendly and sustainable .

Photochemical Reactions

Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate can be utilized in photochemical reactions to access new chemical structures. This application is particularly useful in organic synthesis where light-induced reactions can offer more efficient pathways.

Palladium-Catalyzed Reactions

The compound’s structure allows for its use in palladium-catalyzed reactions, which are a cornerstone of modern synthetic organic chemistry. These reactions can lead to the creation of complex molecules with high precision and yield .

CCR3 Antagonists Synthesis

It has been identified as a useful reactant in the design and synthesis of CCR3 antagonists. These antagonists are important in the treatment of allergic inflammatory conditions, making this application highly relevant in medical research .

Safety and Hazards

The safety information for Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate indicates that it is a dangerous compound . The hazard statements include H315, H318, and H335 . These codes correspond to causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

properties

IUPAC Name

tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9(13)8-4-5-10(8)14/h8-10H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNLXBOEVNCCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate

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